4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
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Overview
Description
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid: is a chemical compound with the molecular formula C13H16BN3O3 and a molecular weight of 273.1 g/mol It is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a benzyloxy group and a dimethylamino group
Scientific Research Applications
Antiproliferative and Antiviral Activity : Some compounds derived from 4-benzyloxy-2-dimethylamino-pyrimidine structures have shown significant antiproliferative and antiviral activities. These compounds have been effective against human cytomegalovirus and herpes simplex type 1, with some derivatives displaying cytotoxicity against specific cell lines (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Synthesis of Unnatural Amino Acids : The p-benzyloxybenzyloxy group, related to 4-benzyloxy-2-dimethylamino-pyrimidine, has been used to mask the oxo function in the synthesis of new unnatural amino acids. This approach involves aromatic nucleophilic substitution reactions and demonstrates the compound's utility in creating novel amino acid structures (ElMarrouni & Heras, 2015).
Synthesis of Novel Pyrimidine Derivatives with Anticancer Activity : A synthesis method for 2,5-disubstituted pyrimidines, using 2-benzyloxy-5-bromopyrimidines and aryl boronic acids, has been reported. Some of these pyrimidine derivatives exhibited moderate in vitro cytotoxic activity against certain cancer cell lines (Reddy, Suryanarayana, Narayana, Anuradha, & Babu, 2015).
Synthesis of Fluorescent Derivatives : Research has been conducted on synthesizing fluorescent derivatives of pyrimidine nucleosides, which can be used as DNA polymerase substrates. These derivatives are significant for their potential applications in biochemistry and molecular biology (Sarfati, Berthod, Guerreiro, & Canard, 1995).
Cardiotonic Activity : Pyrimidine derivatives, including those related to 4-benzyloxy-2-dimethylamino-pyrimidine, have been synthesized and evaluated for their cardiotonic activity. Some compounds demonstrated significant positive inotropic effects in guinea pig atria, suggesting potential applications in cardiovascular therapeutics (Dorigo et al., 1996).
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including 4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Result of Action
As a boronic acid, it may interact with various biological targets, potentially influencing cellular processes .
Action Environment
It’s worth noting that boronic acids are generally stable under a variety of conditions, and their reactivity can be influenced by factors such as ph and the presence of certain functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyloxy halide reacts with the pyrimidine core.
Dimethylation: The dimethylamino group is introduced through a methylation reaction, often using dimethyl sulfate or methyl iodide.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrimidine ring can undergo reduction reactions, leading to the formation of dihydropyrimidine derivatives.
Substitution: The benzyloxy and dimethylamino groups can participate in nucle
Properties
IUPAC Name |
[2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPFXDOPGYMLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445156 |
Source
|
Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205672-21-5 |
Source
|
Record name | B-[2-(Dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205672-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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